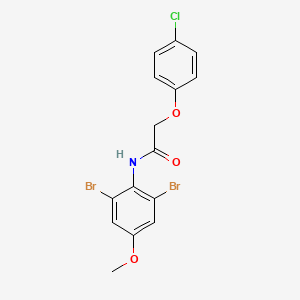![molecular formula C22H16BrN3O3 B11567835 5-(4-bromophenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11567835.png)
5-(4-bromophenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the 4-bromophenyl group is coupled with the pyrrolo[3,4-d][1,2]oxazole core in the presence of a palladium catalyst.
Addition of the Phenyl and Pyridin-3-yl Groups: These groups can be introduced through further coupling reactions or nucleophilic substitution reactions, depending on the availability of suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromatic rings.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chlorophenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- 5-(4-Methylphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- 5-(4-Fluorophenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-2-PHENYL-3-(PYRIDIN-3-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of aromatic and heterocyclic rings provides a versatile scaffold for further chemical modifications.
Eigenschaften
Molekularformel |
C22H16BrN3O3 |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-2-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C22H16BrN3O3/c23-15-8-10-16(11-9-15)25-21(27)18-19(14-5-4-12-24-13-14)26(29-20(18)22(25)28)17-6-2-1-3-7-17/h1-13,18-20H |
InChI-Schlüssel |
SMLHYNNBOPRNJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(4-chlorophenyl)-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11567755.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11567763.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B11567767.png)
![2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11567784.png)
![2-(4-Iodophenoxy)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11567799.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11567800.png)
![2-[(E)-2-(3-chlorophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B11567803.png)
![2-[3-(Dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567807.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11567815.png)
![2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B11567816.png)
![2-bromo-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11567819.png)
![2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11567826.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11567828.png)

